

The Discovery and Synthesis of Clk-IN-T3: A Technical Guide

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Compound of Interest

Compound Name: Clk-IN-T3N

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, demonstrating significant potential in cancer research.[1][2] CLK kinases, specifically CLK1, CLK2, and CLK3, are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression.[2] Dysregulation of splicing is a hallmark of many cancers, making CLK kinases attractive therapeutic targets. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of Clk-IN-T3, tailored for professionals in drug development and biomedical research.

Discovery of a Potent Pan-CLK Inhibitor

The discovery of Clk-IN-T3 emerged from research focused on developing small molecule inhibitors of the imidazo[1,2-a]pyridine scaffold.[3][4] Structure-activity relationship (SAR) studies on this class of compounds guided the optimization of potency and selectivity against the CLK family of kinases.[4][5] This effort led to the identification of Clk-IN-T3 as a highly potent pan-CLK inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of Clk-IN-T3 is presented in the table below.

Property	Value
Molecular Formula	C ₂₈ H ₃₀ N ₆ O ₂
Molecular Weight	482.6 g/mol
CAS Number	2109805-56-1
Appearance	Solid
Solubility	Soluble in DMSO (≥10 mg/ml)
Slightly soluble in Ethanol (0.1-1 mg/ml)	

Biological Activity and Potency

Clk-IN-T3 exhibits potent inhibitory activity against CLK1, CLK2, and CLK3, with significantly lower activity against the related DYRK kinases, indicating a favorable selectivity profile.

In Vitro Kinase Inhibitory Activity

Target	IC ₅₀ (nM)
CLK1	0.67
CLK2	15
CLK3	110
DYRK1A	260
DYRK1B	230

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[2]

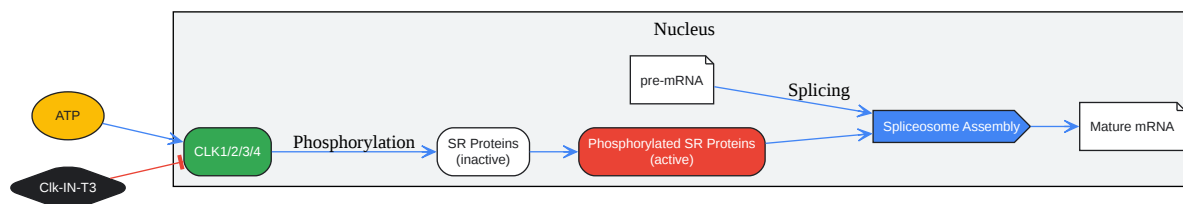
Cellular Activity

In cellular assays, Clk-IN-T3 demonstrates on-target effects by modulating the phosphorylation of serine/arginine-rich (SR) proteins, which are key substrates of CLK kinases. This leads to downstream effects on the cell cycle and cell viability.

Cellular Effect	Observation
SR Protein Phosphorylation	Decreased phosphorylation of CLK-targeted SR proteins.[2]
Cell Cycle	Mild cell cycle arrest at the G2/M boundary.[2]

Signaling Pathway of CLK-Mediated Splicing

The primary mechanism of action of Clk-IN-T3 is the inhibition of CLK kinases, which disrupts the normal process of pre-mRNA splicing. The following diagram illustrates the signaling pathway.



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Caption: CLK kinases phosphorylate SR proteins, which is a critical step for spliceosome assembly and pre-mRNA splicing.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for Clk-IN-T3 is not publicly available, the general synthetic approach for the imidazo[1,2-a]pyridine scaffold involves a multicomponent coupling reaction.[6] The synthesis of N-(6-(pyridin-4-yl)imidazo[1,2-a]pyridin-2-yl)benzamide derivatives, the core structure of Clk-IN-T3, typically follows a convergent synthesis strategy.

The following diagram outlines a plausible high-level synthetic workflow.



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Caption: General synthetic workflow for imidazo[1,2-a]pyridine-based inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of compounds against CLK kinases.^{[7][8][9][10]}

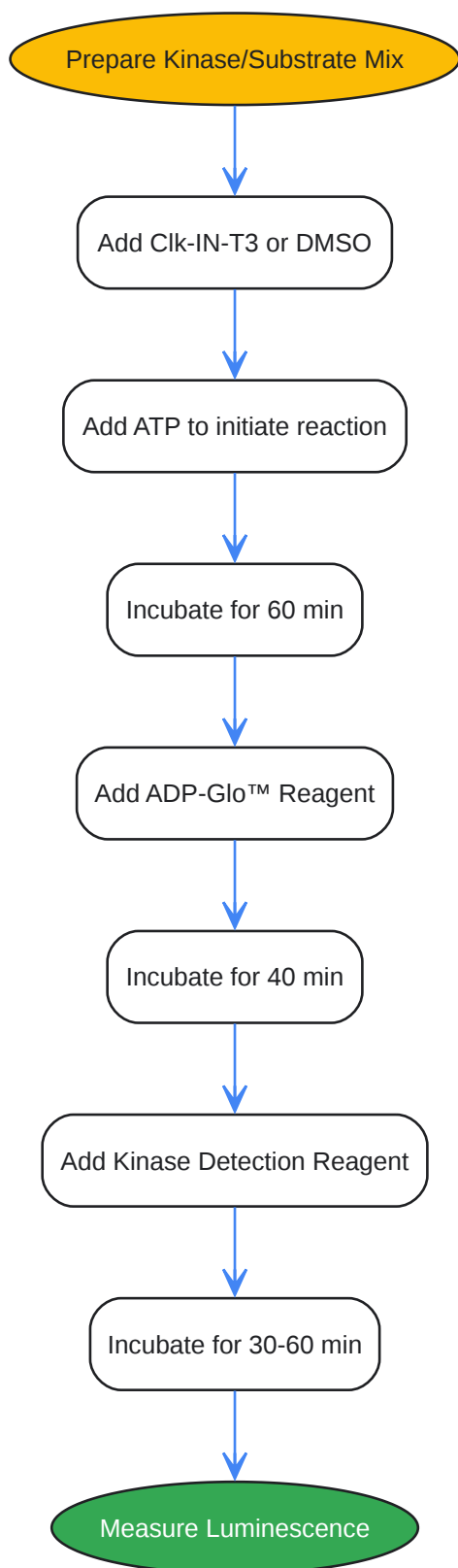
Materials:

- Recombinant CLK1, CLK2, or CLK3 enzyme
- Suitable kinase substrate (e.g., a generic peptide substrate)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

Procedure:

- Prepare Kinase Reaction: In a 384-well plate, add 2 µL of kinase/substrate solution.
- Add Inhibitor: Add 1 µL of Clk-IN-T3 at various concentrations (serially diluted in assay buffer with a final DMSO concentration ≤ 1%). Include a DMSO-only control.
- Initiate Reaction: Add 2 µL of ATP solution to start the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.

- **Stop Reaction and Deplete ATP:** Add 5 μ L of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
- **Generate Luminescent Signal:** Add 10 μ L of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
- **Measure Luminescence:** Read the luminescence using a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.[\[11\]](#)
[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- HCT116 or other suitable cancer cell line
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of Clk-IN-T3 for the desired time (e.g., 72 hours). Include a DMSO-only control.
- Add MTT Reagent: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Solubilize Formazan: Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Western Blot for Phospho-SR Proteins

This protocol details the detection of phosphorylated SR proteins by Western blot.[\[1\]](#)[\[15\]](#)[\[16\]](#)
[\[17\]](#)

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody against phospho-SR proteins (e.g., clone 1H4)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Lysis: Treat cells with Clk-IN-T3, then lyse the cells in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion

Clk-IN-T3 is a valuable chemical probe for studying the biological roles of CLK kinases and a promising lead compound for the development of novel anti-cancer therapeutics. Its high potency and selectivity, coupled with its demonstrated cellular activity, make it an important tool for researchers in the field of oncology and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the scientific community to further investigate the therapeutic potential of CLK inhibition.

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